

Technical Guide: 4-Fluoro-3-(trifluoromethyl)benzoic acid

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Compound of Interest

Compound Name: 4-Fluoro-3-(trifluoromethyl)benzoic acid

Cat. No.: B1297530

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Fluoro-3-(trifluoromethyl)benzoic acid**, a key building block in organic synthesis and pharmaceutical development.

Chemical and Physical Properties

4-Fluoro-3-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid. Its properties make it a versatile reagent in various chemical transformations.

Table 1: Physicochemical Properties of **4-Fluoro-3-(trifluoromethyl)benzoic acid**

Property	Value
Molecular Weight	208.11 g/mol [1]
Molecular Formula	C ₈ H ₄ F ₄ O ₂ [1]
CAS Number	67515-55-3[1]
Melting Point	114-116 °C[1]
Boiling Point	256.9±40.0 °C (Predicted)[1]
Density	1.489±0.06 g/cm ³ (Predicted)[1]
Solubility	Soluble in Methanol[1]
Appearance	White to off-white crystalline powder

Table 2: Spectroscopic and Structural Identifiers

Identifier	Value
InChI	1S/C8H4F4O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11,12)/h1-3H,(H,13,14)
SMILES	OC(=O)c1ccc(F)c(c1)C(F)(F)F
InChI Key	WZBPZYCJUADXRS-UHFFFAOYSA-N
MDL Number	MFCD00061294

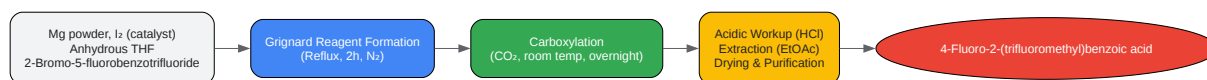
Experimental Protocols

The following sections detail a representative synthetic protocol for a related compound, which can be adapted for **4-Fluoro-3-(trifluoromethyl)benzoic acid**, and a common application.

2.1. Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid via Grignard Reaction

This method illustrates a common route to synthesize fluorinated benzoic acids.

Experimental Workflow:



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Caption: Synthetic workflow for a fluorinated benzoic acid.

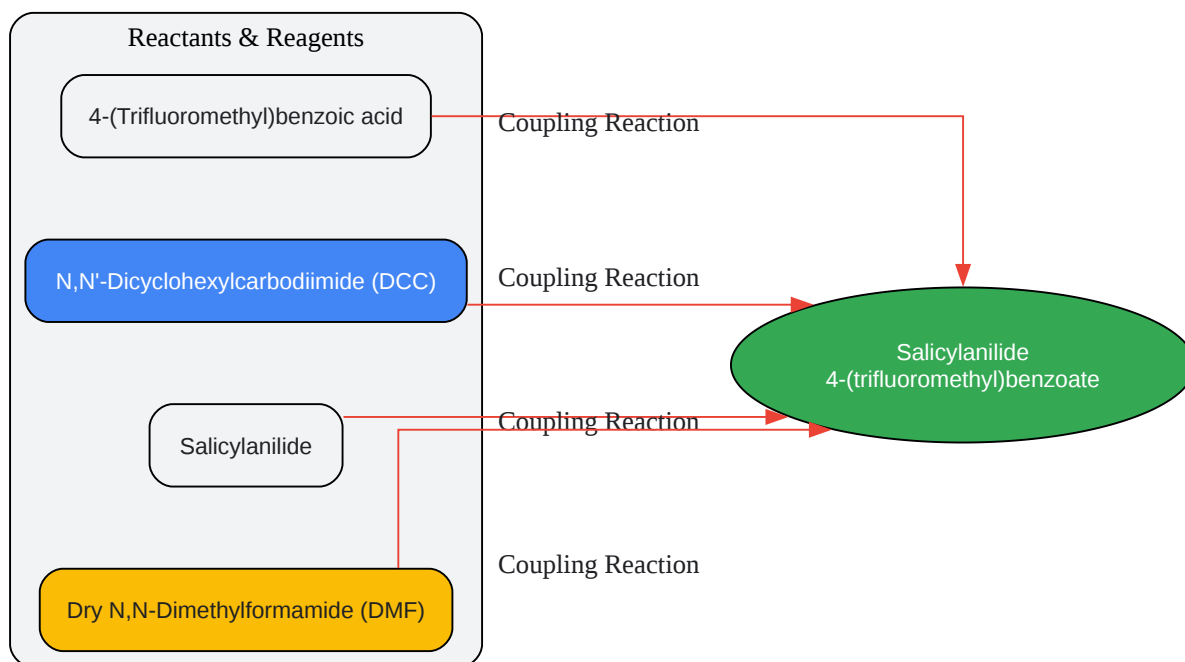
Methodology:

- To a dried reaction flask, add magnesium powder and a catalytic amount of iodine.
- Protect the system with an inert nitrogen atmosphere.
- Add anhydrous tetrahydrofuran and 2-bromo-5-fluorobenzotrifluoride under nitrogen.
- Heat the mixture to reflux and stir for 2 hours to facilitate the formation of the Grignard reagent.
- Cool the reaction to room temperature and replace the nitrogen atmosphere with carbon dioxide.
- Stir the reaction mixture overnight at room temperature.
- Upon completion, acidify the mixture with hydrochloric acid.
- Extract the product with ethyl acetate, dry the organic layer, and purify by silica gel column chromatography to obtain the target compound.^[2]

2.2. Application in the Synthesis of Salicylanilide Esters

4-(Trifluoromethyl)benzoic acid, a related compound, is utilized in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates.^{[3][4]} This reaction demonstrates a common application of such benzoic acid derivatives in medicinal chemistry.

Logical Relationship of Synthesis:



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Caption: Synthesis of salicylanilide esters.

Role in Drug Discovery and Development

Fluorinated benzoic acid derivatives, including **4-Fluoro-3-(trifluoromethyl)benzoic acid** and its isomers, are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] The inclusion of fluorine and trifluoromethyl groups can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.

Key Applications:

- **Potassium Channel Openers:** Isomers like 3-Fluoro-4-(trifluoromethyl)benzoic acid are essential for synthesizing potassium channel openers used in treating neurological disorders such as epilepsy.[5]

- Organic Synthesis: The carboxylic acid group can be chelated with metal centers to form organometallic clusters.[5] It can also undergo various transformations, such as reduction to alcohols or condensation reactions to form esters.[2]
- Biochemical Reagents: Related compounds are used as internal standards in analytical methods like GC/MS.[3][6]

The strategic incorporation of fluorine-containing moieties is a prevalent strategy in modern medicinal chemistry to enhance drug efficacy and metabolic stability.[7]

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